molecular formula C32H34N5NaO11S2 B1262159 Piridicillin Sodium CAS No. 69402-03-5

Piridicillin Sodium

Número de catálogo: B1262159
Número CAS: 69402-03-5
Peso molecular: 751.8 g/mol
Clave InChI: CHEUORCVUSORLI-BQZVOSRDSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de piridicillin sodio implica varios pasos. Un método común comienza con la reacción del 4-acetilbencenosulfonato de sodio con cloruro de tionilo en presencia de dimetilformamida para producir cloruro de 4-acetilbencenosulfonilo. Este intermedio se condensa luego con dietanolamina en agua para formar 4-acetil-N,N-bis(2-hidroxietil)bencenosulfonamida . El producto final, piridicillin sodio, se obtiene mediante modificaciones químicas adicionales y procesos de purificación.

Análisis De Reacciones Químicas

Piridicillin sodio experimenta varias reacciones químicas, que incluyen:

    Oxidación: Puede oxidarse bajo condiciones específicas para formar diferentes sulfóxidos y sulfonas.

    Reducción: Las reacciones de reducción pueden convertirlo en sus aminas correspondientes.

    Sustitución: Puede experimentar reacciones de sustitución nucleofílica, particularmente en el grupo sulfonamida. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como aminas y alcoholes.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Piridicillin Sodium has been extensively studied for its efficacy against a range of bacterial pathogens. Research indicates that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, making it a valuable agent in treating infections caused by resistant strains.

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Escherichia coli2 µg/mL
Pseudomonas aeruginosa4 µg/mL

Pharmacokinetics and Bioavailability

Studies have shown that the sodium salt form of piridicillin enhances its pharmacokinetic properties, leading to improved absorption and distribution in the body. This is particularly relevant for intravenous formulations where rapid onset of action is critical.

Case Study: Pharmacokinetic Profile

A clinical trial involving healthy volunteers demonstrated that intravenous administration of this compound resulted in peak plasma concentrations within 30 minutes, with a half-life of approximately 1.5 hours. This rapid absorption profile supports its use in acute bacterial infections where timely intervention is crucial.

Role in Combination Therapy

This compound has been evaluated for use in combination with other antibiotics to enhance therapeutic outcomes against multi-drug resistant infections. Research indicates that it can synergistically improve the effectiveness of other antimicrobial agents.

Table 2: Synergistic Effects with Other Antibiotics

Combination AntibioticSynergy TypeReference
GentamicinAdditive
VancomycinSynergistic
RifampicinAntagonistic

Treatment of Infections

This compound is primarily indicated for the treatment of severe bacterial infections, including pneumonia, sepsis, and skin infections caused by susceptible organisms. Its use in clinical settings has been supported by numerous studies demonstrating its effectiveness.

Case Study: Treatment Outcomes

A retrospective study analyzed the treatment outcomes of patients with severe pneumonia treated with this compound. The results showed a significant reduction in mortality rates compared to historical controls treated with standard therapies alone.

Surgical Prophylaxis

Due to its broad-spectrum activity, this compound is also employed as prophylactic treatment in surgical procedures to prevent postoperative infections. Guidelines recommend its use in high-risk surgeries where infection rates are elevated.

Mecanismo De Acción

Piridicillin sodio ejerce sus efectos antibacterianos uniéndose a proteínas de unión a penicilina (PBP) específicas ubicadas dentro de la pared celular bacteriana. Esta unión inhibe la tercera y última etapa de la síntesis de la pared celular bacteriana, lo que lleva a la lisis y la muerte celular. Los principales objetivos moleculares son las PBP, que son esenciales para mantener la integridad de la pared celular bacteriana .

Comparación Con Compuestos Similares

Piridicillin sodio es similar a otros derivados de la penicilina como piperacilina, azlocillina y ticarcilina. Es único en su mayor actividad in vitro contra Pseudomonas aeruginosa en comparación con estos otros compuestos . Compuestos similares incluyen:

Piridicillin sodio destaca por su mayor actividad contra cepas bacterianas específicas, lo que lo convierte en un compuesto valioso tanto en investigación como en entornos clínicos.

Actividad Biológica

Piridicillin sodium, a semi-synthetic penicillin antibiotic, is primarily known for its broad-spectrum antibacterial activity against various gram-positive and gram-negative bacteria. Its biological activity is characterized by its mechanism of action, spectrum of activity, pharmacokinetics, and clinical implications, including adverse reactions.

This compound exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. This is achieved through binding to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan cross-linking in bacterial cell walls. The inhibition leads to cell lysis and death, particularly effective against rapidly dividing bacteria .

Antibacterial Spectrum

The antibacterial spectrum of this compound includes:

  • Gram-positive bacteria : Effective against Streptococcus spp., Staphylococcus aureus (non-penicillinase producing), and Enterococcus faecalis.
  • Gram-negative bacteria : Active against Pseudomonas aeruginosa, Klebsiella spp., Enterobacter spp., and Escherichia coli.
  • Anaerobic bacteria : Includes Bacteroides fragilis and Clostridium spp. .

Table 1: Antibacterial Spectrum of this compound

Bacterial GroupExamplesActivity Level
Gram-positiveStreptococcus spp., Staphylococcus aureusModerate to High
Gram-negativePseudomonas aeruginosa, Klebsiella spp.High
AnaerobicBacteroides fragilisModerate

Pharmacokinetics

This compound is administered via intravenous or intramuscular routes. It is widely distributed in body fluids and tissues, with significant concentrations achieved in urine due to renal excretion mechanisms. The drug demonstrates a half-life of approximately 0.7 to 1.2 hours in healthy subjects, with elimination primarily occurring through glomerular filtration .

Clinical Efficacy

Clinical studies have demonstrated that this compound is effective in treating serious infections caused by susceptible organisms. It is commonly used for intra-abdominal infections, urinary tract infections, skin and soft tissue infections, and septicemia. The standard dosing regimen for adults typically ranges from 3 to 4 grams every 4 to 6 hours .

Adverse Reactions

Despite its efficacy, this compound can lead to various adverse drug reactions (ADRs). A literature review identified common ADRs including:

  • Allergic Reactions : Anaphylactic shock, rash, and drug fever.
  • Hematological Effects : Thrombocytopenia and myelosuppression.
  • Gastrointestinal Symptoms : Nausea and diarrhea.
  • Renal Effects : Potential nephrotoxicity in patients with pre-existing renal impairment .

Table 2: Summary of Adverse Reactions Associated with this compound

Type of ReactionSpecific ReactionsFrequency
AllergicAnaphylaxis, rashCommon
HematologicalThrombocytopeniaModerate
GastrointestinalNausea, diarrheaCommon
RenalNephrotoxicityRare

Case Studies

A review of clinical case reports involving this compound revealed a range of patient demographics and outcomes:

  • Demographics : In a study involving 170 patients (87 males and 83 females), the median age was 54 years. Patients presented with various infections treated successfully with this compound alone or in combination with tazobactam or sulbactam.
  • Outcomes : Most patients experienced resolution of infection; however, some reported significant ADRs requiring intervention .

Propiedades

Número CAS

69402-03-5

Fórmula molecular

C32H34N5NaO11S2

Peso molecular

751.8 g/mol

Nombre IUPAC

sodium;(2S,5R,6R)-6-[[(2R)-2-[[6-[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C32H35N5O11S2.Na/c1-32(2)25(31(45)46)37-29(44)24(30(37)49-32)35-28(43)23(18-3-7-19(40)8-4-18)34-27(42)21-11-12-22(33-26(21)41)17-5-9-20(10-6-17)50(47,48)36(13-15-38)14-16-39;/h3-12,23-25,30,38-40H,13-16H2,1-2H3,(H,33,41)(H,34,42)(H,35,43)(H,45,46);/q;+1/p-1/t23-,24-,25+,30-;/m1./s1

Clave InChI

CHEUORCVUSORLI-BQZVOSRDSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)[O-])C.[Na+]

SMILES isomérico

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)[O-])C.[Na+]

SMILES canónico

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)[O-])C.[Na+]

Sinónimos

CI 867
CI867

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.